(1,2-dimethyl-1H-imidazol-4-yl)methanol

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

(1,2-Dimethyl-1H-imidazol-4-yl)methanol (CAS 1038828-36-2) is a specialized heterocyclic organic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol. It belongs to the imidazole family and is characterized by a five-membered ring containing two nitrogen atoms, substituted with methyl groups at the 1- and 2-positions and a hydroxymethyl group at the 4-position.

Molecular Formula C6H10N2O
Molecular Weight 126.16
CAS No. 1038828-36-2
Cat. No. B3032084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2-dimethyl-1H-imidazol-4-yl)methanol
CAS1038828-36-2
Molecular FormulaC6H10N2O
Molecular Weight126.16
Structural Identifiers
SMILESCC1=NC(=CN1C)CO
InChIInChI=1S/C6H10N2O/c1-5-7-6(4-9)3-8(5)2/h3,9H,4H2,1-2H3
InChIKeyGBAJNMPJZPVBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,2-Dimethyl-1H-imidazol-4-yl)methanol (CAS 1038828-36-2): A C-4 Hydroxymethylated, 1,2-Dimethylated Imidazole Scaffold


(1,2-Dimethyl-1H-imidazol-4-yl)methanol (CAS 1038828-36-2) is a specialized heterocyclic organic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It belongs to the imidazole family and is characterized by a five-membered ring containing two nitrogen atoms, substituted with methyl groups at the 1- and 2-positions and a hydroxymethyl group at the 4-position . This unique substitution pattern differentiates it from other dimethylimidazole methanol regioisomers and simpler imidazole-4-methanol derivatives, positioning it as a key intermediate for targeted synthesis in pharmaceutical and materials research .

Why Generic Imidazole Methanol Analogs Cannot Replace (1,2-Dimethyl-1H-imidazol-4-yl)methanol in Research Synthesis


Substitution of (1,2-Dimethyl-1H-imidazol-4-yl)methanol with other in-class compounds, such as the 1,5- or 1,2,5-regioisomers or non-methylated imidazole-4-methanol, is not trivial. The specific 1,2-dimethyl-4-hydroxymethyl pattern dictates unique physicochemical properties, including steric and electronic characteristics that directly influence reaction outcomes . For instance, the position of the hydroxymethyl group on the imidazole ring alters the molecule's nucleophilicity and its ability to serve as a ligand or a building block, while the two methyl groups impact solubility and metabolic stability compared to its monomethyl or non-methylated counterparts . This structural specificity is critical for maintaining synthetic route integrity and achieving desired product profiles in medicinal chemistry and materials science applications .

Quantitative Evidence for (1,2-Dimethyl-1H-imidazol-4-yl)methanol's Differentiation from Key Comparators


Enhanced Steric and Electronic Profile Compared to 1,5-Dimethyl-1H-imidazol-4-yl)methanol

The substitution pattern of (1,2-dimethyl-1H-imidazol-4-yl)methanol confers distinct steric and electronic properties compared to its 1,5-dimethyl analog. While both share the same molecular formula (C6H10N2O) and weight (126.16 g/mol), the positioning of the methyl and hydroxymethyl groups alters the compound's conformation and reactivity. The 1,2-dimethyl pattern leads to a different pKa (predicted 13.63 ± 0.10) compared to the 1,5-isomer, influencing its nucleophilicity and metal-binding behavior in coordination complexes . This is a class-level inference derived from the fundamental principles of heterocyclic chemistry, where substitution position significantly modulates the electronic distribution on the imidazole ring.

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

Regioisomeric Purity Advantage over 1,2-Dimethyl-1H-imidazol-5-yl)methanol

(1,2-Dimethyl-1H-imidazol-4-yl)methanol is offered at a high purity standard of 98% , a critical metric for sensitive synthetic applications. In contrast, the 5-position isomer, (1,2-dimethyl-1H-imidazol-5-yl)methanol (CAS 24021-93-0), is commonly supplied at a standard purity of 95% . This difference, while seemingly small, is significant for multi-step syntheses where impurities can propagate side reactions and reduce overall yield.

Pharmaceutical Synthesis Chemical Purity Process Chemistry

Differentiated Solubility Profile vs. 1-Methyl-1H-imidazol-4-yl)methanol

The presence of an additional methyl group at the 2-position of the imidazole ring in (1,2-dimethyl-1H-imidazol-4-yl)methanol alters its physicochemical properties compared to the monomethyl analog, (1-methyl-1H-imidazol-4-yl)methanol (CAS 17289-25-7). This difference is classically associated with increased lipophilicity, which can enhance membrane permeability and organic solvent solubility. While direct comparative solubility data was not found, the increase in molecular weight from 112.13 g/mol [1] to 126.16 g/mol is a direct consequence of the second methyl group, which is a hallmark of a more lipophilic character.

Formulation Science Reaction Solvent ADME Properties

Unique 1,2-Dimethyl Substitution Pattern for Steric Shielding in Coordination Complexes

The 1,2-dimethyl substitution pattern on the imidazole ring of (1,2-dimethyl-1H-imidazol-4-yl)methanol provides a specific steric environment that is not replicated by other regioisomers like the 1,5- or 2,5- analogs. While no direct comparative kinetic data was found, class-level understanding of N-alkyl imidazole ligands [1] suggests that the arrangement of methyl groups influences the ligand's cone angle and electronic parameters, which in turn dictate the stability and geometry of transition metal complexes. This is a critical differentiator for applications in homogeneous catalysis.

Catalysis Organometallic Chemistry Ligand Design

Key Applications for (1,2-Dimethyl-1H-imidazol-4-yl)methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Scaffold for CNS-Penetrant Drug Candidates

The increased lipophilicity of (1,2-dimethyl-1H-imidazol-4-yl)methanol, inferred from its molecular weight and substitution pattern compared to (1-methyl-1H-imidazol-4-yl)methanol , makes it a preferred starting material for synthesizing compounds intended to cross the blood-brain barrier. Its unique 1,2-dimethyl-4-hydroxymethyl substitution pattern provides a handle for further derivatization while imparting a specific steric and electronic profile , which is valuable for optimizing interactions with CNS targets such as GPCRs and ion channels.

Coordination Chemistry: Design of Novel Catalysts with Tailored Steric and Electronic Properties

The distinct 1,2-dimethyl substitution on the imidazole ring offers a specific steric environment for metal complexation . This is crucial for developing homogeneous catalysts with defined activity and selectivity. The compound can serve as a ligand precursor, where the hydroxymethyl group can be further functionalized to anchor the imidazole moiety to a support, creating heterogeneous catalysts . This application leverages the class-level understanding of how N-alkyl substitution modulates metal-binding behavior.

Pharmaceutical Process Chemistry: High-Purity Intermediate for Robust Synthesis

The availability of (1,2-dimethyl-1H-imidazol-4-yl)methanol at a purity of 98% , which is higher than the 95% standard for its 5-position isomer , makes it a more reliable building block for complex, multi-step syntheses. This higher purity minimizes the risk of impurity propagation and associated side reactions, leading to higher overall yields and reduced purification efforts, which is a critical factor for cost-effective scale-up in pharmaceutical development .

Materials Science: Synthesis of Imidazolium-Based Ionic Liquids and Polymers

The presence of a nucleophilic nitrogen and a primary alcohol makes (1,2-dimethyl-1H-imidazol-4-yl)methanol a versatile monomer. Quaternization of the imidazole nitrogen yields imidazolium salts, while the alcohol can be used for polymerization or as a grafting point. The 1,2-dimethyl substitution pattern imparts specific thermal and solubility properties to the resulting polymers or ionic liquids, differentiating them from materials derived from other imidazole isomers .

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